molecular formula C7H14N2O3 B7578031 2-(4-Aminopentanoylamino)acetic acid

2-(4-Aminopentanoylamino)acetic acid

Cat. No. B7578031
M. Wt: 174.20 g/mol
InChI Key: FBJMUTAJQZLJQN-UHFFFAOYSA-N
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Description

2-(4-Aminopentanoylamino)acetic acid, also known as homocarnosine, is a dipeptide consisting of gamma-aminobutyric acid (GABA) and histidine. It is found in the brain and plays a crucial role in the regulation of neurotransmission. Homocarnosine has been the subject of scientific research due to its potential therapeutic applications in various neurological disorders. In

Mechanism of Action

Homocarnosine acts as an antioxidant and can help reduce oxidative stress in the brain. It also has a modulatory effect on neurotransmission, specifically on the GABAergic system. Homocarnosine can enhance the activity of GABA receptors, which can help reduce excitotoxicity and improve neurotransmission.
Biochemical and Physiological Effects:
Homocarnosine has been shown to have a number of biochemical and physiological effects. It can help reduce oxidative stress in the brain, which can help protect against neurodegenerative disorders. Homocarnosine can also improve cognitive function and memory. It has been shown to have a modulatory effect on neurotransmission, specifically on the GABAergic system. Homocarnosine can enhance the activity of GABA receptors, which can help reduce excitotoxicity and improve neurotransmission.

Advantages and Limitations for Lab Experiments

Homocarnosine has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Homocarnosine is also stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its low solubility in water. Homocarnosine also has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of future directions for the study of 2-(4-Aminopentanoylamino)acetic acide. One area of research is the potential therapeutic applications of 2-(4-Aminopentanoylamino)acetic acide in various neurological disorders. Another area of research is the mechanism of action of 2-(4-Aminopentanoylamino)acetic acide and its effects on neurotransmission. Further research is also needed to determine the optimal dosages and administration methods for 2-(4-Aminopentanoylamino)acetic acide.

Synthesis Methods

Homocarnosine can be synthesized through the condensation of GABA and histidine. This reaction can be catalyzed by the enzyme carnosine synthase. Homocarnosine can also be synthesized through the hydrolysis of carnosine, which is another dipeptide consisting of GABA and beta-alanine.

Scientific Research Applications

Homocarnosine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can help reduce oxidative stress in the brain. Homocarnosine has also been studied for its potential role in improving cognitive function and memory.

properties

IUPAC Name

2-(4-aminopentanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5(8)2-3-6(10)9-4-7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJMUTAJQZLJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopentanoylamino)acetic acid

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